Cas no 923771-57-7 (2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate)
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate
- AKOS001326513
- AKOS016854010
- 923771-57-7
- EN300-26687262
- [(1-CYANO-1,2-DIMETHYLPROPYL)CARBAMOYL]METHYL 4-(3-METHYLPIPERIDIN-1-YL)-3-NITROBENZOATE
- Z18999689
- 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate
-
- Inchi: 1S/C21H28N4O5/c1-14(2)21(4,13-22)23-19(26)12-30-20(27)16-7-8-17(18(10-16)25(28)29)24-9-5-6-15(3)11-24/h7-8,10,14-15H,5-6,9,11-12H2,1-4H3,(H,23,26)
- InChI Key: AWZFGUUMPQBYAI-UHFFFAOYSA-N
- SMILES: C(OCC(NC(C#N)(C)C(C)C)=O)(=O)C1=CC=C(N2CCCC(C)C2)C([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 416.20597001g/mol
- Monoisotopic Mass: 416.20597001g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 697
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 128Ų
Experimental Properties
- Density: 1.201±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 665.1±55.0 °C(Predicted)
- pka: 10.60±0.46(Predicted)
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687262-0.05g |
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate |
923771-57-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate
Research Brief on 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate (CAS: 923771-57-7)
The compound 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate (CAS: 923771-57-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyano group, a nitrobenzoate moiety, and a piperidinyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary in vitro studies have demonstrated that 923771-57-7 exhibits selective binding affinity towards certain enzymes and receptors involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases such as arthritis. The study utilized molecular docking simulations and enzymatic assays to validate these findings, providing a robust foundation for further investigation.
In addition to its anti-inflammatory properties, recent work has explored the compound's potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 923771-57-7 exhibits cytotoxic activity against several cancer cell lines, including breast and lung cancer. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway. These findings are particularly noteworthy given the ongoing need for novel chemotherapeutic agents with improved efficacy and reduced side effects.
Another significant aspect of the research on 923771-57-7 involves its pharmacokinetic profile. A recent pharmacokinetic study conducted in animal models revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life conducive to once-daily dosing. However, challenges remain in optimizing its metabolic stability, as preliminary data indicate rapid hepatic clearance in some species. These insights are critical for guiding future formulation strategies and structural modifications to enhance the compound's drug-like properties.
Looking ahead, the research community is actively investigating the potential of 923771-57-7 as a scaffold for the development of derivatives with enhanced biological activity. Computational chemistry approaches, such as quantitative structure-activity relationship (QSAR) modeling, are being employed to identify key structural determinants of its pharmacological effects. These efforts are expected to yield valuable insights for the rational design of next-generation therapeutics based on this chemical framework.
In conclusion, the compound 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 4-(3-methyl-1-piperidinyl)-3-nitrobenzoate (CAS: 923771-57-7) represents a promising candidate for further drug development, with demonstrated potential in inflammation and oncology. Ongoing research aims to address current limitations and unlock its full therapeutic potential, making it a molecule of considerable interest in the chemical biology and pharmaceutical fields.
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